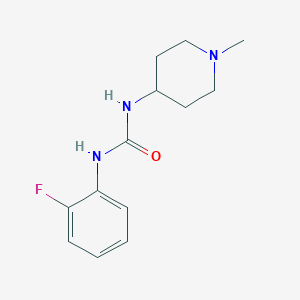![molecular formula C24H19N3O2 B5265877 methyl 3-[[2-[(E)-2-phenylethenyl]quinazolin-4-yl]amino]benzoate](/img/structure/B5265877.png)
methyl 3-[[2-[(E)-2-phenylethenyl]quinazolin-4-yl]amino]benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-[[2-[(E)-2-phenylethenyl]quinazolin-4-yl]amino]benzoate is a complex organic compound that belongs to the quinazoline derivatives family. Quinazoline derivatives are known for their significant biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[[2-[(E)-2-phenylethenyl]quinazolin-4-yl]amino]benzoate typically involves multiple steps, starting with the preparation of the quinazoline core. One common method involves the condensation of anthranilic acid with acetic anhydride to form 2-methyl-4H-benzo[d][1,3]oxazin-4-one, which is then reacted with appropriate reagents to introduce the phenylethenyl and amino groups . The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of microwave-assisted reactions, metal-mediated reactions, and phase-transfer catalysis to improve yield and reduce reaction times .
化学反应分析
Types of Reactions
Methyl 3-[[2-[(E)-2-phenylethenyl]quinazolin-4-yl]amino]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinazoline core, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce amines or alcohols.
科学研究应用
Methyl 3-[[2-[(E)-2-phenylethenyl]quinazolin-4-yl]amino]benzoate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials and pharmaceuticals.
作用机制
The mechanism of action of methyl 3-[[2-[(E)-2-phenylethenyl]quinazolin-4-yl]amino]benzoate involves its interaction with specific molecular targets. For instance, it may inhibit enzymes or receptors involved in cell proliferation, leading to its anticancer effects. The compound can also disrupt bacterial cell walls, contributing to its antimicrobial activity .
相似化合物的比较
Similar Compounds
- 2-phenyl-3-substituted quinazolines
- 2-methyl-3-substituted quinazolines
- 2-methylthio-3-substituted quinazolines
- 2,3-disubstituted quinazolines
Uniqueness
Methyl 3-[[2-[(E)-2-phenylethenyl]quinazolin-4-yl]amino]benzoate stands out due to its unique combination of the quinazoline core with the phenylethenyl and amino groups, which enhances its biological activity and potential therapeutic applications .
属性
IUPAC Name |
methyl 3-[[2-[(E)-2-phenylethenyl]quinazolin-4-yl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2/c1-29-24(28)18-10-7-11-19(16-18)25-23-20-12-5-6-13-21(20)26-22(27-23)15-14-17-8-3-2-4-9-17/h2-16H,1H3,(H,25,26,27)/b15-14+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSLUICNQMIVSU-CCEZHUSRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC2=NC(=NC3=CC=CC=C32)C=CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC(=CC=C1)NC2=NC(=NC3=CC=CC=C32)/C=C/C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-[3-[(2-fluorophenyl)methoxy]phenyl]-N-(furan-2-ylmethyl)methanamine;hydrochloride](/img/structure/B5265808.png)

![4-{3-[(E)-2-cyano-2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethenyl]-2,5-dimethyl-1H-pyrrol-1-yl}benzoic acid](/img/structure/B5265811.png)
![4-[(4E)-4-[(3-bromo-4-ethoxy-5-methoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide](/img/structure/B5265831.png)
![N-({1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]piperidin-4-yl}methyl)-3-methylbut-2-enamide](/img/structure/B5265841.png)
![4-{1-[3-(1H-pyrazol-1-yl)benzyl]-3-pyrrolidinyl}benzoic acid](/img/structure/B5265848.png)
![N-[(2-phenoxypyridin-3-yl)methyl]quinoxaline-5-carboxamide](/img/structure/B5265856.png)

![1-{3-[(2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]propyl}pyrrolidin-2-one](/img/structure/B5265863.png)

![4-(1H-benzimidazol-1-yl)-1-[(4-methyl-1,3-thiazol-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B5265870.png)
![[2-[(Z)-(5-imino-7-oxo-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene)methyl]phenyl] 2-nitrobenzenesulfonate](/img/structure/B5265899.png)
![1-(2-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5265906.png)
![2-[4-(2,8-diazaspiro[4.5]dec-3-ylcarbonyl)-1-piperazinyl]nicotinamide dihydrochloride](/img/structure/B5265911.png)
